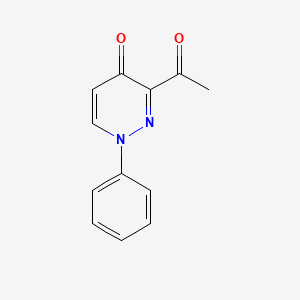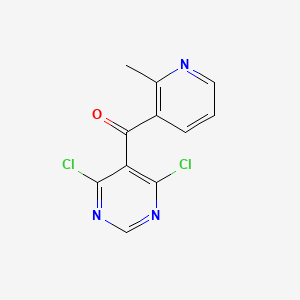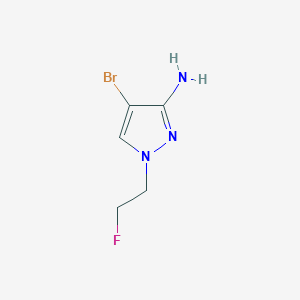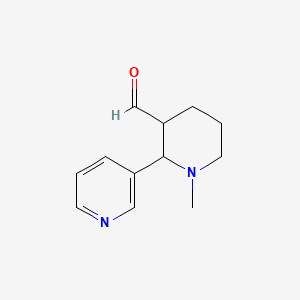![molecular formula C23H20N4O4 B11786195 methyl 3-[[4-[2-[(Z)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate](/img/structure/B11786195.png)
methyl 3-[[4-[2-[(Z)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-[[4-[2-[(Z)-(hidroxídrazinilideno)metil]fenil]fenil]metil]-2-oxo-1H-bencimidazol-4-carboxilato de metilo es un compuesto orgánico complejo que pertenece a la familia de los benzimidazoles. Este compuesto se caracteriza por su estructura única, que incluye un núcleo de benzimidazol, un grupo carboxilato y una parte hidroxídrazinilideno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 3-[[4-[2-[(Z)-(hidroxídrazinilideno)metil]fenil]fenil]metil]-2-oxo-1H-bencimidazol-4-carboxilato de metilo generalmente implica múltiples pasos, comenzando desde precursores fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Formación del núcleo de benzimidazol: Esto se puede lograr condensando o-fenilendiamina con un derivado de ácido carboxílico adecuado en condiciones ácidas.
Introducción de la parte hidroxídrazinilideno: Este paso implica la reacción del intermedio de benzimidazol con un derivado de hidracina, seguido de la oxidación para formar el grupo hidroxídrazinilideno.
Acoplamiento con los grupos fenilo: El paso final implica el acoplamiento del derivado de benzimidazol con los grupos fenilo a través de una reacción de acoplamiento cruzado catalizada por paladio, como el acoplamiento de Suzuki-Miyaura.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética para mejorar el rendimiento y la pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas de purificación avanzadas y el desarrollo de catalizadores más eficientes para las reacciones de acoplamiento cruzado.
Análisis De Reacciones Químicas
Tipos de reacciones
El 3-[[4-[2-[(Z)-(hidroxídrazinilideno)metil]fenil]fenil]metil]-2-oxo-1H-bencimidazol-4-carboxilato de metilo puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: La parte hidroxídrazinilideno se puede oxidar para formar los derivados oxo correspondientes.
Reducción: El compuesto se puede reducir para formar derivados de hidracina.
Sustitución: El núcleo de benzimidazol puede sufrir reacciones de sustitución aromática electrófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se pueden utilizar agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Se pueden utilizar reactivos electrófilos como bromo o cloro en condiciones ácidas.
Principales productos formados
Oxidación: Derivados oxo de la parte hidroxídrazinilideno.
Reducción: Derivados de hidracina.
Sustitución: Derivados de benzimidazol halogenados.
Aplicaciones Científicas De Investigación
El 3-[[4-[2-[(Z)-(hidroxídrazinilideno)metil]fenil]fenil]metil]-2-oxo-1H-bencimidazol-4-carboxilato de metilo tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga su potencial como inhibidor enzimático o como sonda para estudiar vías biológicas.
Industria: Se utiliza en el desarrollo de nuevos materiales y catalizadores para procesos industriales.
Mecanismo De Acción
El mecanismo de acción del 3-[[4-[2-[(Z)-(hidroxídrazinilideno)metil]fenil]fenil]metil]-2-oxo-1H-bencimidazol-4-carboxilato de metilo implica su interacción con objetivos moleculares específicos. La parte hidroxídrazinilideno puede formar enlaces de hidrógeno con los sitios activos de las enzimas, inhibiendo su actividad. Además, el núcleo de benzimidazol puede interactuar con el ADN, lo que puede provocar efectos anticancerígenos al interferir con la replicación y la transcripción del ADN .
Comparación Con Compuestos Similares
Compuestos similares
3-(4-hidroxi-3-metoxifenil)propanoato de metilo: Similar en estructura pero carece del núcleo de benzimidazol.
Derivados de benzimidazol: Comparten el núcleo de benzimidazol pero difieren en los sustituyentes unidos al núcleo.
Singularidad
El 3-[[4-[2-[(Z)-(hidroxídrazinilideno)metil]fenil]fenil]metil]-2-oxo-1H-bencimidazol-4-carboxilato de metilo es único debido a la presencia de la parte hidroxídrazinilideno, que confiere una reactividad química y una actividad biológica distintas. Esto lo convierte en un compuesto valioso para diversas aplicaciones científicas.
Propiedades
Fórmula molecular |
C23H20N4O4 |
|---|---|
Peso molecular |
416.4 g/mol |
Nombre IUPAC |
methyl 3-[[4-[2-[(Z)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate |
InChI |
InChI=1S/C23H20N4O4/c1-31-22(28)19-7-4-8-20-21(19)27(23(29)25-20)14-15-9-11-16(12-10-15)18-6-3-2-5-17(18)13-24-26-30/h2-13,26,30H,14H2,1H3,(H,25,29)/b24-13- |
Clave InChI |
YLDNMKKGMRLQFN-CFRMEGHHSA-N |
SMILES isomérico |
COC(=O)C1=C2C(=CC=C1)NC(=O)N2CC3=CC=C(C=C3)C4=CC=CC=C4/C=N\NO |
SMILES canónico |
COC(=O)C1=C2C(=CC=C1)NC(=O)N2CC3=CC=C(C=C3)C4=CC=CC=C4C=NNO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-(2-Methoxyphenyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11786147.png)

![tert-Butyl ((4-chloro-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B11786157.png)

![Benzyl 3-(methylamino)-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate](/img/structure/B11786170.png)
![4-(4-Chlorophenyl)-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B11786171.png)

![2-(4-(Phenylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetic acid](/img/structure/B11786190.png)

